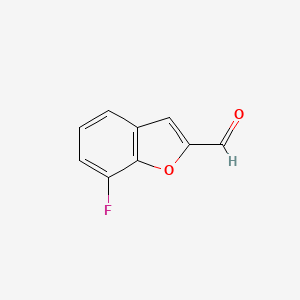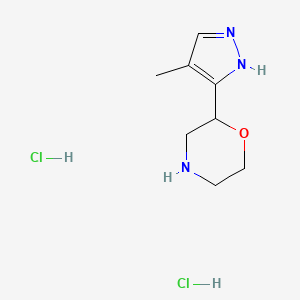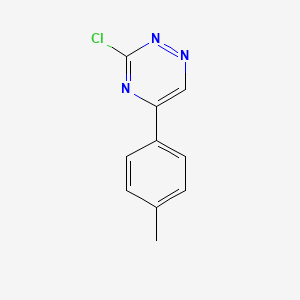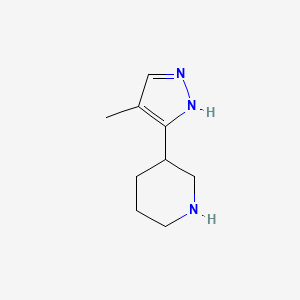
7-Fluorobenzofuran-2-carbaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Sensor Development
Researchers have developed colorimetric and ratiometric fluorescent sensors for the detection of biogenic primary amines (BPAs) using compounds related to 7-Fluorobenzofuran-2-carbaldehyde. These sensors exhibit significant changes in fluorescence upon interaction with BPAs, providing a method for selective and efficient recognition of these amines. This approach highlights the potential of fluorobenzofuran derivatives in creating sensitive tools for chemical and biological analyses (Saravanakumar et al., 2020).
Synthesis and Spectral Assignments
The synthesis and spectral analysis of isomeric dibenzofuran carboxaldehydes, including derivatives related to this compound, have been explored. These compounds serve as precursors for the synthesis of novel β-phenylethylamines and NBOMe derivatives, which are under biological evaluation. This research underscores the utility of these compounds in synthesizing structurally complex molecules with potential pharmacological properties (Yempala & Cassels, 2017).
Chemical Synthesis Enhancements
Furan-2-carbaldehydes, which are structurally related to this compound, have been used as green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. This method highlights the application of these compounds in green chemistry, offering an efficient pathway to synthesize important bioactive molecules without the need for protecting groups (Yu et al., 2018).
Antimicrobial Activity Studies
The antimicrobial activities of novel compounds derived from isomeric dibenzofuran carboxaldehydes have been evaluated. These studies reveal the potential of fluorobenzofuran derivatives in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against infectious diseases (Kantevari et al., 2011).
Zukünftige Richtungen
While specific future directions for “7-Fluorobenzofuran-2-carbaldehyde” are not detailed in the search results, it’s worth noting that C–H functionalization has been emerging as a powerful method to establish carbon–carbon and carbon–heteroatom bonds . This could potentially open up new avenues for the development of benzofuran derivatives in the future.
Eigenschaften
IUPAC Name |
7-fluoro-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKEYDWBKOMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100387.png)







![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)
